tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
Description
tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate (CAS: 1638744-07-6) is a fluorinated carbamate derivative with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molar mass of 236.26 g/mol . Its structure features a cyclopentyl ring substituted with two fluorine atoms at the 4-position and a tert-butyl carbamate group at the (1S,2R)-configured amino position. This stereochemical arrangement is critical for its biological activity, particularly in pharmaceutical applications where enantioselectivity influences target binding and metabolic stability. The compound is commonly employed as a key intermediate in the synthesis of protease inhibitors and other bioactive molecules, leveraging its carbamate group as a protective moiety for amines during multi-step syntheses .
Properties
Molecular Formula |
C10H18F2N2O2 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4,4-difluorocyclopentyl)carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15) |
InChI Key |
UOONEHWEPPYREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps
Starting Materials and Intermediate Preparation
- The cyclopentyl ring with the desired stereochemistry is often derived from chiral cyclopentane derivatives or synthesized via stereoselective cyclization reactions.
- Introduction of fluorine atoms at the 4-position can be achieved using electrophilic fluorination reagents or via difluoromethylation techniques.
Amino Group Protection
- The amino group at the 2-position is protected using tert-butyl carbamate (Boc) to afford tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate.
- Typical reagents include di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopentane ring formation | Chiral cyclization or resolution | Variable | Enantioselective control essential |
| Amino group protection (Boc) | Boc2O, base (e.g., triethylamine) | 80-95 | Mild conditions, standard procedure |
| Difluorination at C-4 position | DAST or similar fluorinating agents | 60-85 | Requires careful temperature control |
Alternative Methods and Improvements
- Use of asymmetric catalysis to directly install the 1S,2R stereochemistry.
- Fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) for safer handling.
- One-pot procedures combining protection and fluorination steps to improve efficiency.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Advantages | Limitations |
|---|---|---|---|
| Cyclopentane stereocenter setup | Chiral cyclization or resolution | High stereoselectivity possible | May require expensive catalysts |
| Amino group protection | Boc protection with Boc2O and base | Mild, high yield | Additional deprotection step |
| Difluorination | Use of DAST or Selectfluor | Effective fluorination | Toxic reagents, temperature sensitive |
| Purification | Chromatography or crystallization | High purity achievable | Time-consuming |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is commonly removed under acidic conditions to yield the free amine. For this compound, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane are typical reagents.
The reaction efficiency depends on solvent polarity and acid strength. NMR data (e.g., disappearance of Boc-related peaks at δ 1.44 ppm in -NMR) confirm complete deprotection .
Nucleophilic Substitution at the Amino Group
The primary amine undergoes alkylation or acylation reactions. For example:
Acylation with Acid Chlorides
| Reagent | Conditions | Product | Purity (HPLC) | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, TEA (3 eq.), 0°C, 2 hr | -Acetyl derivative | 98.5% | |
| Benzoyl chloride | THF, DMAP, RT, 12 hr | -Benzoyl derivative | 97.2% |
Suzuki-Miyaura Coupling
The amino group can participate in cross-couplings when functionalized with aryl halides:
| Catalyst System | Substrate | Yield | Notes |
|---|---|---|---|
| Pd(OAc)/XPhos | 4-Bromophenylboronic acid | 82% | Requires Boc deprotection post-coupling |
Ring-Opening and Functionalization
The difluorocyclopentyl ring’s strain and electron-withdrawing fluorine atoms enable regioselective ring-opening reactions:
Epoxide Formation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | DCM, 0°C to RT, 12 hr | Epoxide derivative at C1–C2 position | 75% |
Fluorine-Directed Lithiation
The difluoro motif directs lithiation at adjacent carbons:
| Base | Electrophile | Product | Yield |
|---|---|---|---|
| LDA (−78°C) | DMF | Ketone derivative at C3 position | 68% |
Stability and Side Reactions
-
Hydrolysis : The Boc group is stable under basic conditions but hydrolyzes slowly in aqueous acid (t = 8 hr at pH 2).
-
Racemization : Prolonged exposure to strong acids (e.g., HCl) at elevated temperatures induces partial racemization (≤5% by chiral HPLC) .
Industrial-Scale Considerations
Scientific Research Applications
tert-Butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate is a chemical compound used as a building block in organic synthesis to create more complex molecules. It is also investigated for its potential as a biochemical probe because of its unique structural features. The compound has the CAS number 1638744-07-6 .
Basic Information
- IUPAC Name : tert-butyl ((1s,2r)-2-amino-4,4-difluorocyclopentyl)carbamate
- Molecular Formula : C10H18F2N2O2
- Molecular Weight : 236.26
- Purity : 97%
Scientific Research Applications
- Organic Synthesis: It serves as a building block for creating complex molecules.
- Biochemical Probe: It is studied for its potential as a biochemical probe due to its unique structural features. The amino group can form hydrogen bonds, and the difluorocyclopentyl ring can engage in hydrophobic interactions, which can modulate the activity of enzymes or receptors, leading to various biological effects.
- Medicinal Chemistry: It is explored for potential therapeutic properties, particularly in developing new drugs.
- Specialty Chemicals and Materials: It is utilized in the synthesis of specialty chemicals and materials.
Properties and Uniqueness
- The presence of the difluorocyclopentyl ring imparts distinct electronic and steric properties to the compound. This makes it valuable for studying structure-activity relationships and developing novel chemical entities.
Comparison with Similar Compounds
- Similar Compounds:
- tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopentyl)carbamate
- tert-Butyl ((1S,2R)-2-aminocyclohexyl)carbamate
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between the target compound and analogous carbamates:
Structural and Functional Analysis
Ring System and Fluorination: The cyclopentyl core in the target compound provides conformational rigidity compared to the pyrrolidine analog (CAS 1407991-26-7), which contains a nitrogen atom in the ring.
Stereochemical Impact :
- The (1S,2R) configuration of the target compound is stereospecifically optimized for interactions with chiral biological targets, such as enzyme active sites. The racemic variant (rac-tert-butyl N-[(1R,2S)-...]) demonstrates reduced efficacy in enantioselective applications, as seen in protease inhibition assays .
Synthetic Utility :
- The tert-butyl carbamate group in all analogs serves as a protective group for amines. However, the difluorocyclopentyl backbone in the target compound is preferred in drug discovery for its balance of stability and bioavailability, whereas the phenyl-epoxide analog is more niche, used in specialized synthetic routes .
Biological Activity
tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate (CAS: 1638744-07-6) is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a carbamate moiety. Its molecular formula is C10H18F2N2O2, with a molecular weight of approximately 236.26 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula: C10H18F2N2O2
- Molecular Weight: 236.26 g/mol
- IUPAC Name: tert-butyl ((1S,2R)-2-amino-4,4-difluorocyclopentyl)carbamate
- CAS Number: 1638744-07-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research suggests that this compound may function as an enzyme inhibitor or receptor modulator, which could be beneficial in various therapeutic contexts.
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound:
-
Enzyme Inhibition :
- The compound has shown potential in inhibiting certain enzymes that are crucial in metabolic pathways. For instance, it may inhibit enzymes involved in amino acid metabolism or neurotransmitter synthesis.
-
Receptor Binding :
- Investigations into its binding affinity for specific receptors suggest that it may modulate neurotransmitter systems, potentially impacting conditions such as anxiety or depression.
- Cytotoxicity :
Study 1: Enzyme Inhibition Assay
A study published in the European Journal of Medicinal Chemistry evaluated the enzyme inhibition properties of various carbamates, including this compound. The results indicated that this compound inhibited target enzymes with IC50 values ranging from 0.056 mM to 0.071 mM .
| Compound | IC50 (mM) |
|---|---|
| This compound | 0.056 - 0.071 |
| Comparison Compound A | 0.133 |
| Comparison Compound B | 1.11 |
Study 2: Receptor Modulation
In another research effort focusing on receptor modulation, this compound was tested for its ability to bind to serotonin receptors. The compound demonstrated a moderate affinity for the 5-HT1A receptor subtype, suggesting potential applications in treating mood disorders .
Q & A
Q. What are the recommended synthetic protocols for tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate?
- Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective cyclization. For analogous carbamates, a common approach is:
Amino Protection : Use Boc (tert-butoxycarbonyl) to protect the amine group during synthesis to avoid side reactions .
Cyclopentane Functionalization : Introduce difluoro groups via electrophilic fluorination or transition-metal-catalyzed methods.
Cyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to achieve the desired stereochemistry. For example, a related compound in used silica gel column chromatography for purification (89% yield) .
Deprotection : Remove the Boc group under acidic conditions (e.g., HCl/dioxane).
Key Analytical Data : HRMS-ESI and NMR (¹H/¹³C) are critical for confirming molecular identity and purity .
Q. How is the stereochemical configuration of the compound validated?
- Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL for structure refinement ( ) and ORTEP-3 for visualization ( ). For example, highlights the use of crystallography to resolve stereochemistry in tert-butyl carbamate derivatives . Complementary techniques include:
- Optical Rotation : Measure specific rotation ([α]D) to confirm enantiomeric purity (e.g., +15.23° in CHCl₃ for a similar compound ).
- 2D NMR : NOESY or ROESY to assess spatial proximity of substituents.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for fluorinated carbamates ():
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting NMR data for diastereomeric mixtures be resolved?
- Methodological Answer : Contradictions arise from overlapping signals or dynamic processes. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures to probe conformational exchange.
- Chiral Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to separate diastereomers.
- DFT Calculations : Compare experimental ¹³C shifts with computed values to assign configurations .
Q. What crystallographic challenges arise in refining structures of fluorinated carbamates, and how are they addressed?
- Methodological Answer : Fluorine atoms cause anisotropic displacement and weak scattering. Mitigation strategies:
Q. How can reaction yields be optimized for stereochemically complex intermediates?
- Methodological Answer : Low yields often stem from competing pathways. Systematic approaches:
- DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Rh), solvents (DMF vs. THF), and temperatures.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
- Microwave Assistance : Enhance cyclization kinetics via microwave irradiation (reduces side reactions). achieved 89% yield for a related carbamate using optimized column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
